molecular formula C6H6BrNO3 B14368780 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide CAS No. 93104-85-9

5-Bromo-N-(hydroxymethyl)furan-2-carboxamide

Cat. No.: B14368780
CAS No.: 93104-85-9
M. Wt: 220.02 g/mol
InChI Key: YLCQVDJPBYKEEM-UHFFFAOYSA-N
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Description

5-Bromo-N-(hydroxymethyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring substituted with a bromine atom and a hydroxymethyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide typically involves several stepsFor instance, the radical bromination of a methyl group on a furan ring using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be converted into the desired compound through further reactions involving hydroxymethylation and amide formation.

Chemical Reactions Analysis

5-Bromo-N-(hydroxymethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-N-(hydroxymethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-N-(hydroxymethyl)furan-2-carboxamide include other furan derivatives like 5-bromoindole-2-carboxylic acid hydrazone and 5-hydroxymethyl-2-furancarboxylic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a bromine atom and a hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

93104-85-9

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

5-bromo-N-(hydroxymethyl)furan-2-carboxamide

InChI

InChI=1S/C6H6BrNO3/c7-5-2-1-4(11-5)6(10)8-3-9/h1-2,9H,3H2,(H,8,10)

InChI Key

YLCQVDJPBYKEEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NCO

Origin of Product

United States

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